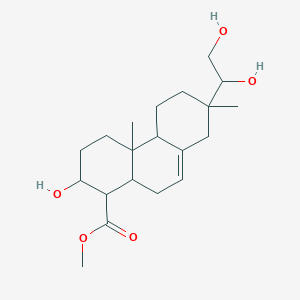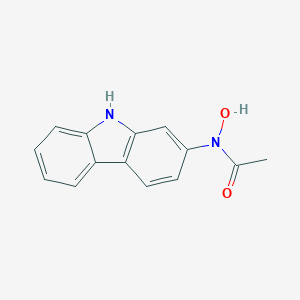
N-9H-Carbazol-2-yl-N-hydroxyacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-9H-Carbazol-2-yl-N-hydroxyacetamide, also known as CHANA, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. CHANA belongs to the class of hydroxamic acids, which are known to exhibit a broad range of biological activities, including anticancer, antiviral, and anti-inflammatory properties. In
Scientific Research Applications
N-9H-Carbazol-2-yl-N-hydroxyacetamide has been extensively studied for its potential applications in drug discovery and development. Several studies have shown that this compound exhibits potent anti-cancer activity against various types of cancer cells, including breast, lung, and colon cancer. This compound has also been shown to possess anti-inflammatory and anti-viral properties, making it a promising candidate for the treatment of viral infections and inflammatory diseases.
Mechanism of Action
The mechanism of action of N-9H-Carbazol-2-yl-N-hydroxyacetamide is not fully understood, but it is believed to act by inhibiting histone deacetylases (HDACs). HDACs are enzymes that play a crucial role in the regulation of gene expression by removing acetyl groups from histone proteins, which results in the repression of gene transcription. By inhibiting HDACs, this compound can induce the expression of genes that are involved in cell cycle arrest, apoptosis, and differentiation, leading to the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a broad range of biochemical and physiological effects, including inhibition of cancer cell growth, induction of apoptosis, cell cycle arrest, and differentiation. This compound has also been shown to possess anti-inflammatory and anti-viral properties, making it a promising candidate for the treatment of viral infections and inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-9H-Carbazol-2-yl-N-hydroxyacetamide is its potent anti-cancer activity against various types of cancer cells. This compound has also been shown to possess anti-inflammatory and anti-viral properties, making it a promising candidate for the treatment of viral infections and inflammatory diseases. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to use in certain experimental settings.
Future Directions
There are several future directions for the study of N-9H-Carbazol-2-yl-N-hydroxyacetamide. One of the areas of interest is the development of more efficient synthesis methods that can improve the yield and purity of the product. Another area of interest is the exploration of the structure-activity relationship of this compound, which can help to identify more potent analogs with improved pharmacological properties. Furthermore, the application of this compound in combination therapy with other anti-cancer drugs can be explored to enhance its therapeutic efficacy.
Synthesis Methods
The synthesis of N-9H-Carbazol-2-yl-N-hydroxyacetamide involves the reaction of 9H-carbazole with 2-bromoacetamide in the presence of a palladium catalyst. The reaction is carried out in a solvent system consisting of dimethylacetamide and water, and the product is obtained in good yield after purification by column chromatography.
properties
CAS RN |
114865-66-6 |
|---|---|
Molecular Formula |
C14H12N2O2 |
Molecular Weight |
240.26 g/mol |
IUPAC Name |
N-(9H-carbazol-2-yl)-N-hydroxyacetamide |
InChI |
InChI=1S/C14H12N2O2/c1-9(17)16(18)10-6-7-12-11-4-2-3-5-13(11)15-14(12)8-10/h2-8,15,18H,1H3 |
InChI Key |
LXNAQBIJCLSEPX-UHFFFAOYSA-N |
SMILES |
CC(=O)N(C1=CC2=C(C=C1)C3=CC=CC=C3N2)O |
Canonical SMILES |
CC(=O)N(C1=CC2=C(C=C1)C3=CC=CC=C3N2)O |
Other CAS RN |
114865-66-6 |
synonyms |
2-(N-hydroxyacetamido)carbazole N-OH-AAC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



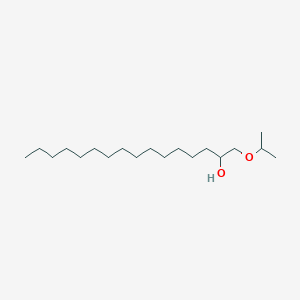
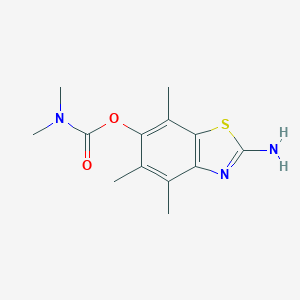
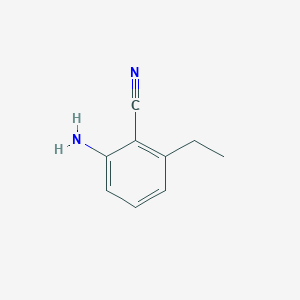
![5-Hydrazinyl-3-[(propan-2-yl)oxy]-1H-pyrazole-4-carboxylic acid](/img/structure/B54571.png)




![4-Bromo-5-methoxy-3-[(propan-2-yl)oxy]-N-(2H-tetrazol-5-yl)thiophene-2-carboxamide](/img/structure/B54583.png)

